molecular formula C26H28N4O4 B2404376 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide CAS No. 1226428-83-6

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B2404376
CAS No.: 1226428-83-6
M. Wt: 460.534
InChI Key: AHLSOLLJGOCDLR-UHFFFAOYSA-N
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Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a diazepane ring, a thiazolopyridine core, and a dimethoxyphenyl sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Thiazolopyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and a thioamide under acidic conditions.

    Introduction of the Diazepane Ring: The diazepane ring can be introduced via a nucleophilic substitution reaction, where a suitable diazepane precursor reacts with the thiazolopyridine intermediate.

    Attachment of the Dimethoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the diazepane-thiazolopyridine intermediate using a sulfonyl chloride derivative of 3,4-dimethoxyphenyl under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the diazepane ring or the thiazolopyridine core, depending on the reaction conditions and the nucleophiles used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific molecular targets.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is unique due to its combination of a diazepane ring, thiazolopyridine core, and dimethoxyphenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O4/c1-32-20-6-4-17(5-7-20)15-29-26(31)18-8-10-30(11-9-18)25-19(14-27)16-28-22-13-24(34-3)23(33-2)12-21(22)25/h4-7,12-13,16,18H,8-11,15H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLSOLLJGOCDLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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